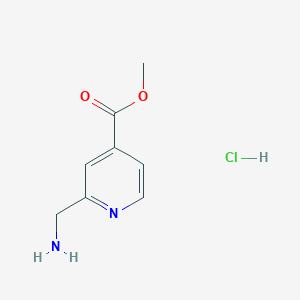

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGVAWOBVTZCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659977 | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072438-54-0 | |

| Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. Within this class, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aminomethyl group and a readily modifiable ester functionality on the pyridine ring allows for its facile incorporation into complex molecular architectures. This guide provides a comprehensive technical overview of this important intermediate, from its fundamental properties to its synthesis and critical applications in contemporary drug discovery, including its role in the development of therapies targeting the central nervous system (CNS) and its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

CAS Number: 1072438-54-0[1][2]

Molecular Formula: C₈H₁₁ClN₂O₂[1][2]

Molecular Weight: 202.64 g/mol [1]

Structural Representation

The hydrochloride salt of Methyl 2-(aminomethyl)pyridine-4-carboxylate possesses a well-defined structure that is amenable to a variety of chemical transformations.

Caption: Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Purity | Typically ≥97% | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in Chloroform. Insoluble in water. | [3] |

| pKa (Predicted) | 4.89 ± 0.11 | [3] |

Synthesis and Manufacturing Insights

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategies can be inferred from the literature on related pyridine derivatives. A common approach involves the esterification of the corresponding carboxylic acid and subsequent manipulation of a precursor at the 2-position to introduce the aminomethyl group.

A plausible synthetic route, based on the synthesis of analogous compounds, is the hydrogenation of a corresponding nitrile precursor. For instance, the synthesis of 2-aminomethyl-4-methyl pyridine proceeds via the hydrogenation of 2-cyano-4-methyl pyridine in the presence of a Raney Nickel catalyst.[4] A similar strategy could be employed for the target molecule, starting from a cyanopyridine carboxylate.

Illustrative Synthetic Workflow

Caption: A generalized synthetic pathway to the target compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.

Central Nervous System (CNS) Drug Candidates

The pyridine moiety is a common feature in many CNS-active drugs. The presence of the aminomethyl and ester groups on this intermediate allows for the exploration of a wide chemical space to optimize properties such as blood-brain barrier penetration, receptor binding, and metabolic stability. It is often employed as a starting material for compounds intended to modulate neurotransmitter systems, making it relevant for the development of antidepressants and other psychotropic agents.[1]

Proteolysis Targeting Chimeras (PROTACs)

A rapidly growing area of interest for this building block is in the field of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This intermediate, with its primary amine, is an ideal starting point for the attachment of linkers that connect to a ligand for an E3 ubiquitin ligase. Its structural features can be critical in defining the geometry and physicochemical properties of the resulting PROTAC, which are key determinants of its efficacy. This molecule is listed as a "Protein Degrader Building Block", highlighting its direct relevance in this field.[5]

Caption: Conceptual workflow for incorporating the intermediate into a PROTAC.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of this compound and related pyridine carboxylates. A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is often effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The chemical shifts and coupling constants of the pyridine ring protons, the aminomethyl protons, and the methyl ester protons provide a unique fingerprint of the compound.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the ester and the N-H bonds of the ammonium group.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and biotechnology industries. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of a wide range of complex molecules, from CNS drug candidates to innovative protein degraders. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in the development of next-generation therapeutics.

References

-

PubChem. Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-aminomethyl-4-methyl pyridine. [Link]

-

ACE Biolabs. This compound. [Link]

-

Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-9. [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Sotomayor, E. A., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(10), 1757-64. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-77. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Application of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a critical building block in modern drug discovery and development. The document details the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical methods for its verification. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such intermediates. The guide synthesizes technical data with practical, field-proven insights into its application and characterization, ensuring a self-validating approach to its use in a research setting.

Core Physicochemical Properties

This compound is a heterocyclic building block belonging to the pyridine derivative family. Its structure, featuring a pyridine ring substituted with an aminomethyl group and a methyl carboxylate group, makes it a versatile intermediate for synthesizing more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes.

The precise and accurate determination of its physicochemical properties is fundamental for its application in synthesis, enabling correct stoichiometric calculations and ensuring the identity and purity of downstream products.

Key Data Summary

The essential quantitative data for this compound are summarized in the table below. These values are foundational for laboratory use, from reaction planning to analytical characterization.

| Property | Value | Source(s) |

| Systematic Name | This compound | N/A |

| CAS Number | 1072438-54-0 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| Purity (Typical) | ≥95-97% | [1][3] |

| Appearance | White to off-white powder/solid | Inferred from similar compounds |

| Storage Conditions | Store at 2-8°C or room temperature under inert gas (Argon) | [1][4] |

The molecular weight of 202.64 g/mol is a calculated value based on the atomic masses of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen) according to its molecular formula, C₈H₁₁ClN₂O₂. This value is paramount for converting between mass and moles, a daily necessity in a synthesis laboratory.

Significance in Drug Discovery and Development

The utility of this compound extends beyond its basic chemical identity. Its structural motifs are of significant interest in medicinal chemistry.

-

Versatile Chemical Scaffold: The pyridine ring is a common feature in many approved drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The presence of both an amine and an ester group provides two reactive handles for diverse chemical modifications, allowing for the exploration of a wide chemical space.[5][6]

-

Intermediate for Complex Syntheses: This compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] It is particularly noted for its application in developing compounds targeting the central nervous system, such as antidepressants or other psychotropic agents, where the pyridine scaffold can interact effectively with receptors in the brain.[4]

-

Building Block for Novel Modalities: It is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules for targeted protein degradation (TPD), such as PROTACs (Proteolysis Targeting Chimeras).[1] This is a cutting-edge area of drug discovery aimed at eliminating disease-causing proteins rather than just inhibiting them.

Experimental Verification of Molecular Weight & Identity

While the theoretical molecular weight is a calculated value, its experimental verification is a critical quality control step to confirm the identity and purity of a supplied reagent. The gold-standard technique for this purpose is Mass Spectrometry (MS).

Causality Behind Experimental Choice: Electrospray Ionization Mass Spectrometry (ESI-MS) is the chosen method because it is a "soft" ionization technique. It is exceptionally well-suited for polar, thermally labile molecules like the subject compound, as it allows the molecule to be ionized and transferred into the gas phase without significant fragmentation. This results in a spectrum that clearly shows the molecular ion, making data interpretation straightforward.

Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight.

Objective: To confirm the molecular weight of this compound by identifying its corresponding molecular ion.

Materials:

-

This compound sample

-

HPLC-grade Methanol

-

0.1% Formic acid in water (mobile phase A)

-

0.1% Formic acid in acetonitrile (mobile phase B)

-

Calibrated Electrospray Ionization Mass Spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Further dilute this stock solution 1:100 in a 50:50 mixture of mobile phase A and B to a final concentration of 10 µg/mL. The presence of acid helps in the protonation of the analyte.

-

-

Instrument Setup (Direct Infusion):

-

Set the mass spectrometer to operate in positive ion mode. This is crucial as the aminomethyl group is basic and will readily accept a proton to form a positive ion.

-

Calibrate the instrument using a known standard calibration solution to ensure mass accuracy.

-

Set the infusion flow rate to 5-10 µL/min.

-

Set key ESI source parameters: Capillary Voltage (~3.5 kV), Nebulizer Gas Pressure (~10 psi), Drying Gas Flow (~5 L/min), and Temperature (~250°C). Note: These are starting parameters and must be optimized for the specific instrument.

-

-

Data Acquisition:

-

Infuse the prepared sample into the mass spectrometer.

-

Acquire data over a mass range that brackets the expected molecular ion (e.g., m/z 100-400).

-

-

Data Interpretation (Self-Validation):

-

The free base form of the molecule has a monoisotopic mass of 166.07 g/mol (C₈H₁₀N₂O₂).

-

In positive mode ESI-MS, the primary ion expected is the protonated molecule, [M+H]⁺ .

-

Therefore, the primary peak of interest in the mass spectrum should be observed at m/z 167.08 .

-

The presence of a strong signal at this m/z value, with the correct isotopic distribution pattern for a molecule containing 8 carbons, confirms the identity of the core molecule. The hydrochloride salt itself does not typically appear in the spectrum as the chlorine dissociates in solution.

-

Standard Workflow for Compound Identity & Purity Verification

Before any chemical intermediate is used in a synthetic campaign, it must pass a rigorous quality control workflow to ensure its identity, purity, and integrity. This process prevents costly failures and ensures the reliability of experimental results.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS No. 1072438-54-0) has emerged as a critical structural motif, particularly in the innovative field of targeted protein degradation. Its unique arrangement of a pyridine core, an aminomethyl group, and a methyl carboxylate functionality provides a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical and physical properties of this compound, detailed analytical methodologies, and insights into its applications, thereby providing a solid foundation for its effective utilization in the laboratory.

Chemical Identity and Physical Properties

This compound is a pyridine derivative that is typically supplied as a solid. Its hydrochloride salt form enhances its stability and handling properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1072438-54-0 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid | [2] |

| Storage | Store in a dry, sealed place; 2-8°C is recommended. | [2] |

Note: The melting point for the free base, Methyl 2-aminopyridine-4-carboxylate, is reported as 144-148 °C. The melting point of the hydrochloride salt may differ.[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and quality control. While publicly available spectra for this specific compound are limited, data for structurally related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the methyl protons of the ester. The hydrochloride form will influence the chemical shift of the aminomethyl protons and the adjacent aromatic proton.

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule, with characteristic shifts for the pyridine ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: Broad bands in the region of 3000-2500 cm⁻¹ are characteristic of the ammonium hydrochloride salt.

-

C=O stretching: A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=N and C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring.

-

C-O stretching: Bands in the 1300-1100 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺. Fragmentation patterns can provide further structural information.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of related pyridine derivatives. A plausible route involves the following key transformations:

Caption: A generalized synthetic workflow.

A more specific, though still general, procedure for a related compound, methyl 2-aminoisonicotinate, involves the esterification of the corresponding carboxylic acid using thionyl chloride in methanol.[4] A similar approach could be adapted for the title compound.

General Purification Protocol: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of solvent will depend on the solubility of the crude product and impurities.

Stability, Storage, and Handling

Stability and Storage

This compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2] For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity.[2]

Handling and Safety

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of more complex molecules for drug discovery, particularly in the area of targeted protein degradation.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound provides a versatile scaffold for the synthesis of PROTACs, where the aminomethyl group can be used as a point of attachment for a linker, which is then connected to a ligand for an E3 ligase. The pyridine ring and the methyl carboxylate can be further functionalized to interact with the target protein.

Caption: Conceptual diagram of a PROTAC molecule.

The use of this building block allows for the systematic exploration of the structure-activity relationship (SAR) of PROTACs by modifying the linker length and composition, as well as the orientation of the ligands.

Fragment-Based Drug Design

The relatively small size and well-defined chemical features of this compound also make it a suitable fragment for use in fragment-based drug design (FBDD). In this approach, small, low-affinity fragments that bind to a biological target are identified and then optimized into more potent lead compounds. The pyridine and aminomethyl groups can participate in key hydrogen bonding and aromatic interactions within a protein's binding site.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its utility in the synthesis of PROTACs and as a fragment in FBDD underscores its importance in the development of novel therapeutics. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is essential for its successful implementation in drug discovery programs.

References

Sources

"Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key building block in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step experimental protocol but also to delve into the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic process. We will explore a logical and efficient multi-step synthesis, beginning from commercially available starting materials and culminating in the desired product. The synthesis will be presented with detailed experimental procedures, mechanistic insights, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Pyridine Scaffolds

Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a property often exploited in enzyme inhibition.[1] The specific substitution pattern of this compound, with an aminomethyl group at the 2-position and a methyl carboxylate at the 4-position, offers a versatile platform for the synthesis of a wide range of biologically active molecules.

This guide will focus on a practical and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a pathway starting from a readily available substituted pyridine. The key transformations involve the introduction of the aminomethyl group at the 2-position and the formation of the methyl ester at the 4-position.

Caption: Retrosynthetic analysis of the target compound.

This retrosynthetic approach points to a forward synthesis commencing with the oxidation of a methyl group at the 4-position, followed by esterification, and finally, the reduction of a nitrile group at the 2-position to the desired aminomethyl group.

The Synthetic Pathway: A Step-by-Step Guide

The proposed forward synthesis is a four-step process designed for efficiency and scalability.

Caption: Proposed four-step synthesis pathway.

Step 1: Oxidation of 2-Cyano-4-methylpyridine to 2-Cyanopyridine-4-carboxylic acid

Rationale: The initial step involves the selective oxidation of the methyl group at the 4-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent well-suited for this transformation of alkyl side chains on aromatic rings.[2] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

-

To a solution of 2-cyano-4-methylpyridine (1.0 eq) in water, add potassium permanganate (2.1-2.3 eq) portion-wise.[2]

-

Heat the reaction mixture to 75-80°C and maintain for approximately 35-45 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the product.[2]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-cyanopyridine-4-carboxylic acid.

Step 2: Esterification to Methyl 2-cyanopyridine-4-carboxylate

Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction step and to modify its solubility properties. A common and effective method for this esterification is the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with methanol.

Experimental Protocol:

-

Suspend 2-cyanopyridine-4-carboxylic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.3 eq).

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 2-cyanopyridine-4-carboxylate.

Step 3: Reduction of the Nitrile to Methyl 2-(aminomethyl)pyridine-4-carboxylate

Rationale: The critical step of forming the aminomethyl group is achieved through the catalytic hydrogenation of the nitrile. Raney Nickel is a highly effective catalyst for this transformation.[3] The reaction is performed in an ammoniacal methanol solution to suppress the formation of secondary amine byproducts.[3]

Experimental Protocol:

-

Dissolve Methyl 2-cyanopyridine-4-carboxylate (1.0 eq) in methanol containing approximately 12% (w/w) ammonia.[3]

-

Add Raney Nickel catalyst (a catalytic amount, e.g., 10% by weight of the starting material).[3]

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 20 psi) at room temperature.[3]

-

Monitor the uptake of hydrogen to determine the reaction's completion.

-

Once the theoretical amount of hydrogen is consumed, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(aminomethyl)pyridine-4-carboxylate.

Step 4: Formation of the Hydrochloride Salt

Rationale: The final step involves the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine product. This is typically achieved by treating the free base with a solution of hydrogen chloride.

Experimental Protocol:

-

Dissolve the crude Methyl 2-(aminomethyl)pyridine-4-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol until precipitation is complete.

-

Stir the resulting suspension for a short period in the cold.

-

Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to afford this compound.

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Oxidation | 2-Cyano-4-methylpyridine, KMnO₄ | Water, 75-80°C |

| 2 | Esterification | 2-Cyanopyridine-4-carboxylic acid, SOCl₂, Methanol | Reflux |

| 3 | Reduction | Methyl 2-cyanopyridine-4-carboxylate, H₂, Raney Ni, NH₃/MeOH | Room Temperature, 20 psi |

| 4 | Salt Formation | Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl | Diethyl ether, 0°C |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented synthesis is based on established chemical transformations and offers a practical approach for laboratory-scale production.

References

-

LookChem. (n.d.). Cas 130290-79-8, 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

This guide provides a comprehensive overview of the synthetic pathways to obtain Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a key building block in pharmaceutical and materials science research. We will explore two primary, field-proven synthetic routes, each originating from readily accessible starting materials. The discussion will focus on the strategic considerations behind each synthetic step, providing researchers and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a pyridine core substituted with a reactive aminomethyl group at the 2-position and a methyl ester at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including novel ligands for catalysis, enzyme inhibitors, and active pharmaceutical ingredients. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 2-Methylpyridine-4-carboxylic acid

This route leverages the commercially available or readily synthesized 2-methylpyridine-4-carboxylic acid. The strategy involves esterification of the carboxylic acid, followed by functionalization of the methyl group, and subsequent conversion to the aminomethyl group.

Step 1.1: Synthesis of 2-Methylpyridine-4-carboxylic acid

2-Methylpyridine-4-carboxylic acid, also known as 2-methylisonicotinic acid, can be prepared via the oxidation of 2,4-dimethylpyridine (2,4-lutidine).[1] This selective oxidation of one methyl group over the other is a critical step.

Protocol: Oxidation of 2,4-Dimethylpyridine

-

To a stirred solution of 2,4-dimethylpyridine in a suitable solvent (e.g., water or sulfuric acid), add an oxidizing agent such as potassium permanganate or manganese dioxide.[1]

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the solid manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified to precipitate the 2-methylpyridine-4-carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried.

Causality: The choice of oxidizing agent and reaction conditions is crucial for achieving selective oxidation of the 4-methyl group. The pyridine ring deactivates the adjacent 2-methyl group towards oxidation to a greater extent than the 4-methyl group.

Step 1.2: Esterification to Methyl 2-methylpyridine-4-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.[2]

Protocol: Fischer Esterification

-

Suspend 2-methylpyridine-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[3][4]

-

Heat the mixture to reflux for several hours. Water generated during the reaction can be removed azeotropically to drive the equilibrium towards the product.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Step 1.3: Functionalization of the 2-Methyl Group

The methyl group is activated for nucleophilic substitution, typically through radical bromination.

Protocol: Radical Bromination

-

Dissolve Methyl 2-methylpyridine-4-carboxylate in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

Upon completion, the succinimide byproduct is filtered off, and the solvent is removed in vacuo to yield Methyl 2-(bromomethyl)pyridine-4-carboxylate.

Step 1.4: Conversion to the Aminomethyl Group and Hydrochloride Formation

The bromo-intermediate is converted to the primary amine, which is then transformed into its hydrochloride salt.

Protocol: Amination and Salt Formation

-

The crude Methyl 2-(bromomethyl)pyridine-4-carboxylate is reacted with a source of ammonia, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Gabriel synthesis).

-

After the reaction is complete, the solvent is evaporated.

-

The residue is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrogen chloride in the same solvent is added.

-

The precipitated this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from a Cyanopyridine Derivative

This alternative route begins with a pyridine core already functionalized at the 4-position with a group that can be converted to a carboxylic acid ester, and a cyano group at the 2-position which can be reduced to the aminomethyl group. A key intermediate in this pathway is Methyl 2-cyanopyridine-4-carboxylate.[5][6]

Step 2.1: Synthesis of Methyl 2-cyanopyridine-4-carboxylate

This intermediate can be prepared from Methyl 2-bromopyridine-4-carboxylate.

Protocol: Cyanation Reaction

-

Dissolve Methyl 2-bromopyridine-4-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]

-

Add a cyanide source, for example, zinc cyanide (Zn(CN)₂).[5]

-

A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is added to the mixture.[5]

-

The reaction is heated under an inert atmosphere. Progress is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Trustworthiness: The use of a palladium catalyst is a well-established and reliable method for cyanation of aryl halides, providing good yields and selectivity.

Step 2.2: Reduction of the Cyano Group

The nitrile is reduced to the primary amine. Catalytic hydrogenation is a common and effective method.[7]

Protocol: Catalytic Hydrogenation

-

Dissolve Methyl 2-cyanopyridine-4-carboxylate in a solvent such as methanol containing hydrochloric acid.

-

Add a hydrogenation catalyst, for instance, palladium on charcoal (Pd/C).[7]

-

The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature.

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through celite.

-

The filtrate, which contains the hydrochloride salt of the product, is concentrated under reduced pressure.

Step 2.3: Isolation of the Hydrochloride Salt

The final product is isolated from the reaction mixture of the previous step.

Protocol: Product Isolation

-

The concentrated filtrate from the hydrogenation step is triturated with a non-polar solvent like diethyl ether to induce precipitation.

-

The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield pure this compound.

Caption: Synthetic workflow for Route 2.

Quantitative Data Summary

| Route | Key Intermediate | Typical Yield (%) | Purity (%) | Key Reagents |

| 1 | 2-Methylpyridine-4-carboxylic acid | 60-70 | >95 | KMnO₄ or MnO₂ |

| Methyl 2-methylpyridine-4-carboxylate | 80-90 | >98 | H₂SO₄/MeOH | |

| This compound | 50-60 (over 2 steps) | >98 | NBS, NH₃, HCl | |

| 2 | Methyl 2-cyanopyridine-4-carboxylate | 80-85 | >97 | Zn(CN)₂, Pd(PPh₃)₄ |

| This compound | 85-95 | >99 | H₂, Pd/C, HCl |

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is advantageous when 2,4-dimethylpyridine is a more accessible starting material, though it involves more synthetic steps. Route 2, while requiring a more specialized starting material in Methyl 2-bromopyridine-4-carboxylate, is more convergent and generally proceeds with higher overall yield. The choice of synthesis will ultimately be guided by laboratory-specific factors including starting material availability, cost, and scale of production. The protocols and insights provided herein are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this important chemical building block.

References

-

Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Available at: [Link]

- Katritzky, A. R., et al.

- US Patent 2855400A, "2-methyl-pyridine-4-carboxylic acid deriv

- Czuba, W., & Rudolf, K. (1981). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry, 55.

- Kieffer, M. E., & Movassaghi, M. (2016). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 138(41), 13759–13762.

- Findlay, J. A., & Lonergan, G. C. (2015).

- US Patent 2109954A, "Oxidation of alkyl pyridines and alkyl quinolines", published March 1, 1938.

- US Patent 5614636A, "Process for the preparation of 2,4-pyridine dicarboxylic acid", published March 25, 1997.

- Taylor, E. C., & Roeder, C. H. (1973). 2-cyano-6-methylpyridine. Organic Syntheses, 53, 34.

- CN Patent 101602715A, "The synthetic method of 2-pyridine carboxylic acid", published December 16, 2009.

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%). Available at: [Link]

- EP Patent 0820986A1, "Process for the preparation of pyridine carboxylic acid esters", published January 28, 1998.

- Powers, J. C., et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(35), 11739–11745.

- US Patent 2818378A, "Oxidation of methyl-pyridines", published December 31, 1957.

- US Patent 2758999A, "Esterification of pyridine carboxylic acids", published August 14, 1956.

- US Patent 2948734A, "Esterification of pyridine carboxylic acids", published August 9, 1960.

- CN Patent 103467370A, "Synthesis method of cyanopyridine and derivatives thereof", published December 25, 2013.

- US Patent Application 2005/0250947A1, "Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their prepar

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

Sources

- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 94413-64-6 [chemicalbook.com]

- 6. 2-cyano-4-pyridine Carboxylic Acid Methyl Ester CAS 94413-64-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Abstract

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, featuring both an aminomethyl group and a methyl carboxylate ester, provides two distinct points for chemical modification, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and critical role as a key intermediate in the discovery of novel therapeutic agents. By synthesizing data from established chemical suppliers, peer-reviewed literature, and patent filings, this document serves as an in-depth resource for researchers and drug development professionals aiming to leverage this scaffold in their discovery pipelines.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development. This section delineates the fundamental characteristics of this compound.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are crucial for unambiguous communication and procurement in a research setting.

-

IUPAC Name: methyl 2-(aminomethyl)isonicotinate hydrochloride[1]

-

Common Name: this compound

Chemical Structure

The compound's structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 4-position with a methyl carboxylate group (-COOCH₃). The hydrochloride salt form enhances stability and solubility in aqueous media, which is often advantageous for reaction setup and biological screening.

Caption: Generalized workflow for synthesis, purification, and analysis.

Quality Control and Characterization

Ensuring the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons. Spectral data for this compound is available for reference. [4]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching the expected value of 202.64 g/mol for the hydrochloride salt. [1][2]* Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final product, which is typically expected to be ≥95%. [2]

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for drug discovery. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 7,000 existing drug molecules. [5][6]Its derivatives are sought after in the pharmaceutical industry for their potential to interact with a wide range of biological targets. [7]

The Pyridine Scaffold: A Foundation for Bioactivity

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance aqueous solubility and bioavailability of drug candidates. [7]Pyridine carboxylic acid isomers and their derivatives have been instrumental in developing drugs for a vast array of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS. [8]The presence of reactive handles, like the amino and ester groups in the title compound, allows for the systematic exploration of chemical space through techniques like parallel synthesis. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Role as a Key Intermediate in Drug Discovery

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly in the development of therapies targeting the central nervous system and in the creation of protein degrader building blocks. [2][3]Its structure is particularly suited for creating derivatives like substituted pyridine carboxamides, which have recently been identified as potent allosteric inhibitors of targets like SHP2, a critical regulator in cancer pathways. [9] The general strategic application of this scaffold in a drug discovery program is illustrated below.

Caption: Role of the scaffold in a typical drug discovery pipeline.

The versatility of the pyridine ring allows it to act as a bioisostere for other aromatic systems, like benzene or imidazole rings, while offering unique electronic and solubility properties. [10]This bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with two distinct points for chemical elaboration, makes it a highly valuable scaffold for the synthesis of novel compounds with therapeutic potential. From CNS agents to oncology therapeutics like SHP2 inhibitors, the derivatives of this building block are poised to address significant unmet medical needs. This guide has provided a foundational understanding of its properties, synthesis, and strategic application, equipping researchers and drug developers with the technical knowledge to effectively incorporate this privileged scaffold into their discovery programs.

References

-

2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%. Oakwood Chemical. [Link]

-

Methyl 2-aminopyridine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information (PMC). [Link]

-

This compound. MySkinRecipes. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry Publishing. [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Taylor & Francis Online. [Link]

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. LinkedIn. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com. [Link]

- Synthesis and purification method of 2-amino-4-methylpyridine.

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Process For Producing 4 Aminopyridines. Quick Company. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | 1072438-54-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound(1072438-54-0) 1H NMR spectrum [chemicalbook.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Strategic Integration of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride in PROTAC Synthesis: A Technical Guide

Foreword: The Linker as a Linchpin in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to achieve targeted protein degradation. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is a tripartite marvel, comprising a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. While the warhead and E3 ligand provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and pharmacokinetics. This guide delves into the strategic application of a specific, yet versatile, building block in PROTAC linker design: Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride .

Introduction to this compound: A Rigid and Polar Scaffold

This compound is a heterocyclic building block poised for strategic incorporation into PROTAC linkers. Its structure, featuring a pyridine ring, imparts a degree of rigidity and polarity, which can be highly advantageous in PROTAC design.

| Property | Value | Source |

| Chemical Name | This compound | Commercial Suppliers |

| CAS Number | 1072438-54-0 | |

| Molecular Formula | C₈H₁₁ClN₂O₂ | |

| Molecular Weight | 202.64 g/mol | |

| Purity | Typically ≥95% | |

| Storage | Room temperature, under inert atmosphere (e.g., Argon) |

The rationale for employing such a scaffold lies in addressing some of the common challenges in PROTAC development, such as poor solubility and metabolic instability often associated with flexible, lipophilic linkers like long alkyl or polyethylene glycol (PEG) chains. The introduction of a polar, ionizable pyridine motif can significantly enhance aqueous solubility, a critical factor for bioavailability. Furthermore, the rigidity of the pyridine ring can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving degradation efficiency.

The PROTAC Mechanism: A Symphony of Induced Proximity

The ultimate goal of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the cellular machinery for protein degradation. This process can be visualized as a catalytic cycle.

Figure 1: The Catalytic Cycle of PROTAC-Mediated Protein Degradation. This diagram illustrates how a PROTAC molecule brings together the target protein (POI) and an E3 ubiquitin ligase to form a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The PROTAC is then released to initiate another cycle.

Synthesis and Characterization of the Core Building Block

Proposed Synthetic Pathway:

Figure 2: Plausible Synthetic Route. A proposed multi-step synthesis of the target building block starting from 2-methylpyridine-4-carboxylic acid.

Characterization:

Thorough characterization of the hydrochloride salt is imperative. While full experimental spectra are not publicly available in the searched literature, commercial suppliers indicate the availability of NMR and MS data. For a research setting, the following analyses would be standard:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR: To verify the carbon skeleton.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To ascertain purity and confirm the molecular weight.

Incorporation into PROTACs: Synthetic Strategies and Protocols

The primary amino group of Methyl 2-(aminomethyl)pyridine-4-carboxylate serves as a versatile handle for its incorporation into a PROTAC linker. The two most common methods for this are amide bond formation and reductive amination.

Strategy 1: Amide Bond Formation

This is a robust and widely used method for connecting an amine-containing linker building block to a carboxylic acid-functionalized warhead or E3 ligase ligand.

Experimental Protocol: Amide Coupling

-

Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing fragment (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Coupling Agent Addition: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

The Strategic Utility of Methyl 2-(aminomethyl)pyridine-4-carboxylate Hydrochloride as a Bifunctional Linker in Advanced Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It is the architectural linchpin that connects a targeting moiety to a therapeutic payload, profoundly influencing the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides a comprehensive technical overview of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a versatile bifunctional linker gaining prominence in the design of sophisticated drug candidates.

Introduction: The Pivotal Role of Linker Chemistry

Bifunctional linkers are molecules with two reactive functional groups that enable the covalent connection of two different molecules. In drug development, this typically involves joining a large biomolecule, such as an antibody that recognizes a specific cellular target, to a potent small molecule drug. The nature of the linker—its length, flexibility, stability, and cleavage mechanism—is paramount to the therapeutic index of the resulting conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release at the target site.

The pyridine scaffold, a six-membered heteroaromatic ring containing a nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, make it an attractive component in drug design.[3] When incorporated into a linker, the pyridine ring can impart favorable characteristics to the entire conjugate.

Physicochemical and Structural Properties of this compound

This linker, in its hydrochloride salt form, is a solid at room temperature and possesses the key attributes of a bifunctional scaffold.

| Property | Value | Source |

| CAS Number | 1072438-54-0 | [4][5] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 202.64 g/mol | [6] |

| Appearance | Solid | N/A |

The molecule features two key reactive handles: a primary amine (as the hydrochloride salt) and a methyl ester. The primary amine is a versatile nucleophile suitable for forming stable amide bonds with carboxylic acids, a common functional group on payloads or targeting ligands. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule. This dual reactivity allows for a controlled, stepwise conjugation strategy.

The relative positioning of the aminomethyl group at the 2-position and the carboxylate at the 4-position of the pyridine ring is a deliberate design choice. This arrangement influences the vectoral properties of the linker and the overall geometry of the final conjugate, which can be critical for biological activity, for instance, in facilitating the formation of a productive ternary complex in PROTACs.

Synthesis and Characterization

Figure 1: A plausible synthetic route for this compound.

Characterization:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the molecule.

-

¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, such as the amine, ester carbonyl, and the pyridine ring.

Application as a Bifunctional Linker in Drug Discovery

The primary utility of this compound lies in its role as a building block for more complex linker structures, particularly in the field of targeted protein degradation (PROTACs).

Role in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and chemical nature of the linker are critical for optimizing the degradation efficiency. The pyridine core of this compound can provide a degree of rigidity and introduce favorable physicochemical properties to the overall PROTAC molecule.

Figure 2: General mechanism of action for a PROTAC.

Experimental Protocol: Amide Bond Formation

The primary amine of this compound can be readily acylated to form a stable amide bond. This is a fundamental reaction in the construction of a larger linker or the attachment of a payload.

Objective: To couple a carboxylic acid-containing molecule (Payload-COOH) to the amine of this compound.

Materials:

-

This compound

-

Payload-COOH

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) and the Payload-COOH (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

In a separate vessel, dissolve HATU (1.2 eq) in anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

-

Coupling Reagents: HATU and EDC/HOBt are standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7]

-

Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine hydrochloride, thus promoting the reaction.[7]

-

Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to hydrolysis of the activated ester and reduced yield.

Advantages of the 2-(Aminomethyl)pyridine-4-carboxylate Scaffold

The incorporation of this particular pyridine-based linker offers several potential advantages in drug design:

-

Modulation of Physicochemical Properties: The pyridine ring can enhance the aqueous solubility of the conjugate, which is often a challenge for large, hydrophobic molecules like PROTACs.[3]

-

Structural Rigidity and Conformational Control: The aromatic nature of the pyridine ring introduces a degree of rigidity to the linker, which can help to pre-organize the conjugate in a conformation favorable for binding to its targets.

-

Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to additional interactions with the target protein or E3 ligase, thereby enhancing binding affinity and selectivity.[2]

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to aliphatic chains, which can lead to an improved pharmacokinetic profile.[2]

-

Synthetic Versatility: The presence of two distinct functional groups allows for orthogonal chemistry, enabling the sequential and controlled assembly of complex conjugates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and strategic building block for the construction of bifunctional linkers in advanced drug development. Its inherent properties, derived from the pyridine scaffold, offer the potential to address key challenges in the design of ADCs and PROTACs, including solubility, stability, and the optimization of biological activity. A thorough understanding of its chemical reactivity and the rationale behind its application will empower researchers to leverage this versatile tool in the creation of next-generation targeted therapeutics.

References

-

Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert![Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

-

Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Radosevich, A. T., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(35), 14069-14075. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

羧酸盐- 广州科檬生物 - 百灵威广州试剂代理商. (n.d.). Kemeng. [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2020). ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

-

This compound;CAS... (n.d.). Chem-Space. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

-

2-Picolylamine. (n.d.). Wikipedia. [Link]

-

O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pyridin-2-ylmethanamine-Pyridines| 毕得医药 [bidepharm.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. _search_Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of Methyl 2-(aminomethyl)pyridine-4-carboxylate Hydrochloride Analogs

An authoritative resource for researchers and professionals in drug discovery, detailing the synthesis, characterization, and therapeutic potential of a versatile pyridine scaffold.

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Within this broad class of compounds, the 2-(aminomethyl)pyridine-4-carboxylate framework represents a particularly versatile building block for the creation of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of the core moiety, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, and its analogs. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and highlight key therapeutic applications, with a focus on enzyme inhibition. This document is intended to serve as a practical resource for scientists engaged in the design and development of next-generation therapeutics.

The Core Moiety: this compound

The title compound, this compound (CAS 1072438-54-0), serves as a foundational starting material for a diverse range of chemical explorations. Its structure features three key points for chemical modification: the primary amine of the aminomethyl group, the methyl ester of the carboxylate, and the pyridine ring itself.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core moiety is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. |

Synthesis and Purification

While a variety of synthetic routes to substituted pyridines exist, a common approach to the core scaffold involves a multi-step synthesis starting from a commercially available substituted pyridine. A representative synthetic approach is outlined below, adapted from methodologies for similar pyridine derivatives.[2][4]

Step 1: Oxidation of 4-methyl-2-cyanopyridine to 2-cyano-4-pyridinecarboxylic acid.

-

To a solution of 4-methyl-2-cyanopyridine (1.0 eq) in a suitable solvent such as water or pyridine, add a strong oxidizing agent like potassium permanganate (KMnO₄) (2.0-3.0 eq).

-

Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 2-cyano-4-pyridinecarboxylate.

-

Suspend the 2-cyano-4-pyridinecarboxylic acid (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction and neutralize with a weak base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction of the cyano group to the aminomethyl group.

-

Dissolve the Methyl 2-cyano-4-pyridinecarboxylate (1.0 eq) in a suitable solvent like methanol saturated with ammonia.

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete.[5]

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Formation of the hydrochloride salt.

-

Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Synthetic workflow for the core moiety.

Spectroscopic and Chromatographic Characterization

Confirmation of the structure and purity of the synthesized core molecule is paramount. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (d, 1H, pyridine-H6), 8.10 (s, 1H, pyridine-H3), 7.90 (d, 1H, pyridine-H5), 4.30 (s, 2H, -CH₂-NH₂), 3.90 (s, 3H, -OCH₃). The broad singlet for the amine protons may be observed around 8.5-9.0 ppm.[3][6][7]

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=O), 158.0 (C2), 150.0 (C6), 145.0 (C4), 122.0 (C5), 118.0 (C3), 53.0 (-OCH₃), 45.0 (-CH₂-).[3][7]

Mass Spectrometry (MS)

-